molecular formula C42H42Cl2P2Pd B1588481 Dichlorobis(tri-o-tolylphosphine)palladium(II) CAS No. 40691-33-6

Dichlorobis(tri-o-tolylphosphine)palladium(II)

Cat. No.: B1588481
CAS No.: 40691-33-6
M. Wt: 786.1 g/mol
InChI Key: OTYPIDNRISCWQY-UHFFFAOYSA-L
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Description

Dichlorobis(tri-o-tolylphosphine)palladium(II) is a catalyst that has been employed for various studies . It has been used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides . It has also been used in the coupling reaction of aryl bromides with vinylic acetates .


Synthesis Analysis

The synthesis of Dichlorobis(tri-o-tolylphosphine)palladium(II) involves several steps. It is used in reactions such as Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Molecular Structure Analysis

The molecular structure of Dichlorobis(tri-o-tolylphosphine)palladium(II) is represented by the linear formula: [(CH3C6H4)3P]2PdCl2 . The molecular weight is 786.06 .


Chemical Reactions Analysis

Dichlorobis(tri-o-tolylphosphine)palladium(II) is used in various chemical reactions. It is used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides . It is also used in the coupling reaction of aryl bromides with vinylic acetates .


Physical and Chemical Properties Analysis

Dichlorobis(tri-o-tolylphosphine)palladium(II) is a solid substance . It has a melting point of 280°C (dec.) . The SMILES string representation is Cl[Pd]Cl.Cc1ccccc1P(c2ccccc2C)c3ccccc3C.Cc4ccccc4P(c5ccccc5C)c6ccccc6C .

Scientific Research Applications

Catalytic Applications

  • Organic Synthesis : It catalyzes the displacement of aryl halide by tin analogs of Reformatsky Reagent, aiding in the production of ethyl arylacetates (Kosugi, Negishi, Kameyama, & Migita, 1985).
  • Cross-Coupling Reactions : The compound acts as a catalyst in cross-coupling reactions, particularly for aryl iodides, bromides, and triflates with indium- and related alkylating reagents. It is noted for its efficiency and recyclability (Talhami, Penn, Jaber, Hamza, & Blum, 2006).
  • Reductive N-Heterocyclization : It effectively catalyzes the transformation of N-(2-nitrobenzylidene)amines into 2H-indazole derivatives (Akazome, Kondo, & Watanabe, 1991).
  • Suzuki–Miyaura Cross-Coupling : This complex is used in Suzuki–Miyaura cross-coupling of various organic compounds, demonstrating its versatility in organic chemistry (Mphahlele & Oyeyiola, 2011).

Chemical Interactions and Properties

  • Kinetic and Equilibrium Studies : The reaction kinetics and equilibrium with other compounds like bis(trifluoroacetylacetonato)palladium(II) have been explored, shedding light on its chemical behavior (Matsumoto & Kawaguchi, 1981).
  • Stable Depot Forms : Dichloro-bis(aminophosphine) complexes of palladium, derived from this compound, have been identified as stable depot forms of palladium nanoparticles, useful in Suzuki-Miyaura catalysis with excellent functional group tolerance (Bolliger & Frech, 2010).

Other Applications

Mechanism of Action

Target of Action

Dichlorobis(tri-o-tolylphosphine)palladium(II) primarily targets carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic compounds . These bonds play a crucial role in the structure and function of many organic molecules.

Mode of Action

Dichlorobis(tri-o-tolylphosphine)palladium(II) interacts with its targets by acting as a catalyst in various organic transformations . As a catalyst, it facilitates the reaction without being consumed, allowing it to continue to interact with its targets.

Biochemical Pathways

Dichlorobis(tri-o-tolylphosphine)palladium(II) affects several biochemical pathways, particularly those involving cross-coupling reactions such as the Stille reaction . These reactions result in the formation of new C-C and C-N bonds, which can lead to the synthesis of complex organic compounds.

Result of Action

The action of Dichlorobis(tri-o-tolylphosphine)palladium(II) results in the formation of new C-C and C-N bonds . This can lead to the synthesis of complex organic compounds, including those with potential pharmaceutical applications.

Action Environment

The action of Dichlorobis(tri-o-tolylphosphine)palladium(II) is influenced by various environmental factors. For instance, the reaction temperature can affect the rate and efficiency of the catalysis . Additionally, the presence of other reactants can influence the selectivity of the reaction. The stability of Dichlorobis(tri-o-tolylphosphine)palladium(II) under different environmental conditions is an important factor in its efficacy as a catalyst.

Safety and Hazards

Dichlorobis(tri-o-tolylphosphine)palladium(II) may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If it comes in contact with the skin, it is advised to wash with plenty of soap and water . If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes .

Future Directions

The future directions of Dichlorobis(tri-o-tolylphosphine)palladium(II) involve its continued use in various chemical reactions . Its role as a catalyst in reactions such as Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling, suggests its potential for further exploration in these areas .

Properties

IUPAC Name

dichloropalladium;tris(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYPIDNRISCWQY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40691-33-6
Record name ortho-tolyl-phosphine-palladium-chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main catalytic applications of Dichlorobis(tri-o-tolylphosphine)palladium(II)?

A1: Dichlorobis(tri-o-tolylphosphine)palladium(II) is a versatile catalyst used in various carbon-carbon bond formation reactions. The research paper highlights its effectiveness in the following reactions []:

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